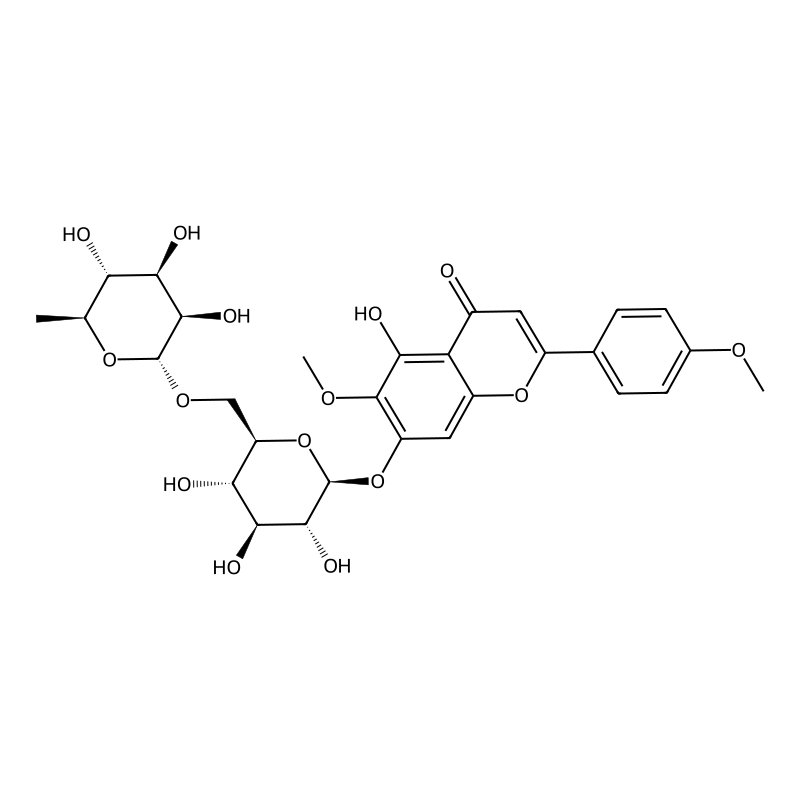

Pectolinarin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Pectolinarin is a naturally occurring flavone, specifically the 7-O-rutinoside of pectolinarigenin, commonly isolated from plants of the Cirsium genus.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFn6RJcRmGiaH4jP4lCQrOz0yx0pVWIB-RuC9BNTvXsFStUq52Iy_kZfQnrxfNtH9z_BFGNfNP9YiPvbYtDm0cI1XOasv6cMpdvRRwsjpR_Riyi6DwL-Mp7WK226tqkiNjd4IUcDR_NswbX-5s%3D)] As a glycoside, its biochemical and pharmacokinetic properties are distinct from its aglycone, influencing its utility in various research applications. It is primarily investigated for its anti-inflammatory, antioxidant, and antitumor activities, where the presence and structure of its glycosidic moiety play a critical role in determining its specific efficacy and mechanism of action compared to other flavonoids.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEjswIvgpbqGCMougeDgk5fVEJP91SlKZTw6H3OF5ayUiM3qAbOEuKS_rzXfnncs_OB2qPLb3F6wXwhoqFTk-QUtlEej1Nc-YS8H7mfZm5FhehQyoqtv-DUEyX9znSB-TZO)][[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFiiTgjJA5GxFuvFTPVbsiOTIvoxjTrpEf1TOxZrI0zgLuigJFsRqaegBbpbxxIwJFssIgGxgn7ncLxPduzccHk69A1xR6XZ43wR-CfFGlmf4OWagZ0M6TrvFFuKr29qGBE3k-qcBM%3D)]

References

- [1] Cheriet, T., Ben-Bachir, B., Thamri, O., Seghiri, R., & Mancini, I. (2020). Isolation and Biological Properties of the Natural Flavonoids Pectolinarin and Pectolinarigenin—A Review. Antibiotics, 9(7), 417.

- [4] Cheriet, T., et al. (2020). Isolation and Biological Properties of the Natural Flavonoids Pectolinarin and Pectolinarigenin—A Review. Ines Mancini.

- [9] Cheriet, T., Ben-Bachir, B., Thamri, O., Seghiri, R., & Mancini, I. (2020). Isolation and Biological Properties of the Natural Flavonoids Pectolinarin and Pectolinarigenin—A Review. Ouci.

Substituting Pectolinarin with its aglycone (Pectolinarigenin) or a closely related flavone glycoside like Linarin is a critical procurement error for specific research goals. The rutinose group at the 7-O position is not a passive solubilizing agent; it fundamentally dictates the compound's bioactivity profile. For instance, in comparative studies, Pectolinarin demonstrates superior analgesic properties, while Linarin exhibits stronger anti-inflammatory effects.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHbs3gONemZhNH_JGFsc91qvBJdS6Uf6_QWWEkXfmTasbWQX2K8LAC6sV1-7qJWGfemS2xUwDdWvLsAARCMCyuloip5qDbfWn5qI19MQyHGLJNrDgtT5a-boLhrfCVkQrfK9RA%3D)] Similarly, the glycoside's presence alters cytotoxicity in cancer cell lines compared to its aglycone.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEjswIvgpbqGCMougeDgk5fVEJP91SlKZTw6H3OF5ayUiM3qAbOEuKS_rzXfnncs_OB2qPLb3F6wXwhoqFTk-QUtlEej1Nc-YS8H7mfZm5FhehQyoqtv-DUEyX9znSB-TZO)] These functional divergences mean that selecting a generic substitute can lead to weaker results or misinterpretation of structure-activity relationships, compromising experimental outcomes and reproducibility.

References

- [1] Cheriet, T., Ben-Bachir, B., Thamri, O., Seghiri, R., & Mancini, I. (2020). Isolation and Biological Properties of the Natural Flavonoids Pectolinarin and Pectolinarigenin—A Review. Antibiotics, 9(7), 417.

- [5] Perez, R. M., Perez, G. S., Zavala, S. M., & Salazar, A. M. (1998). A comparative study of the analgesic and anti-inflammatory activities of pectolinarin isolated from Cirsium subcoriaceum and linarin isolated from Buddleia cordata. Planta medica, 64(2), 134–137.

Superior Antioxidant Capacity Over Close Structural Analog Linarin

In a direct comparative analysis of antioxidant potential, Pectolinarin demonstrated significantly higher activity than Linarin. The Oxygen Radical Absorbance Capacity (ORAC) assay, a standard method for quantifying antioxidant strength, showed Pectolinarin to be over three times more potent.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEjswIvgpbqGCMougeDgk5fVEJP91SlKZTw6H3OF5ayUiM3qAbOEuKS_rzXfnncs_OB2qPLb3F6wXwhoqFTk-QUtlEej1Nc-YS8H7mfZm5FhehQyoqtv-DUEyX9znSB-TZO)]

| Evidence Dimension | Oxygen Radical Absorbance Capacity (ORAC) |

| Target Compound Data | 4543 µmol TE/g |

| Comparator Or Baseline | Linarin: 1441 µmol TE/g |

| Quantified Difference | 3.15x higher activity |

| Conditions | In vitro ORAC assay. |

For researchers studying oxidative stress or developing antioxidant formulations, this threefold higher potency makes Pectolinarin a more efficient and mechanistically distinct choice than Linarin.

Differentiated Bioactivity: Superior Analgesic Effect vs. Linarin's Stronger Anti-inflammatory Action

A key differentiator for procurement is the opposing efficacy of Pectolinarin and Linarin in pain and inflammation models. In an acetic acid-induced writhing test in mice, Pectolinarin produced a strong analgesic effect. Conversely, in a TPA-induced mouse ear edema model, Linarin was demonstrated to be a better anti-inflammatory agent than both Pectolinarin and the standard drug indomethacin.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEjswIvgpbqGCMougeDgk5fVEJP91SlKZTw6H3OF5ayUiM3qAbOEuKS_rzXfnncs_OB2qPLb3F6wXwhoqFTk-QUtlEej1Nc-YS8H7mfZm5FhehQyoqtv-DUEyX9znSB-TZO)][[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF3grWHT8bblre0ttsPjpFQefJL-iXIudxaGBSnoRaS3CLP7vkewV015eBZ8hEClI5y7jv2t3SbGJbYMX6acYBuu8cV4fe3CdY4w-_72lf3FFLtDPuka_jrRczrv8-rCOdh_QpajLi-1UEOiHgw)]

| Evidence Dimension | Relative Bioactivity |

| Target Compound Data | Exerted a better analgesic effect than linarin. |

| Comparator Or Baseline | Linarin: Proved to be a better anti-inflammatory agent than pectolinarin. |

| Quantified Difference | Qualitative but functionally opposite superiority depending on the assay. |

| Conditions | In vivo mouse models (acetic acid-induced writhing for analgesia; TPA-induced ear edema for inflammation). |

This evidence provides a clear decision rule: procure Pectolinarin for analgesic studies and Linarin for anti-inflammatory studies to ensure optimal experimental outcomes.

Potent Inhibition of Advanced Glycation End-Products (AGEs) vs. Linarin

In models relevant to diabetic complications, Pectolinarin is a significantly more potent inhibitor of advanced glycation end-product (AGE) formation than Linarin. At a concentration of 2 mg/mL, Pectolinarin inhibited the formation of BSA-MGO-derived AGEs by 63.58%, while Linarin provided only minimal inhibition under the same conditions.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEjswIvgpbqGCMougeDgk5fVEJP91SlKZTw6H3OF5ayUiM3qAbOEuKS_rzXfnncs_OB2qPLb3F6wXwhoqFTk-QUtlEej1Nc-YS8H7mfZm5FhehQyoqtv-DUEyX9znSB-TZO)]

| Evidence Dimension | Inhibition of BSA-MGO-derived AGEs |

| Target Compound Data | 63.58% inhibition |

| Comparator Or Baseline | Linarin: 19.31% inhibition |

| Quantified Difference | 3.3x greater inhibition |

| Conditions | In vitro assay at 2 mg/mL concentration. |

For research into aging or the pathology of diabetic complications, Pectolinarin offers a clear advantage over Linarin as a tool for studying or preventing protein glycation.

Distinct Cytotoxicity Profile from its Aglycone, Pectolinarigenin

The presence of the rutinose moiety differentiates the cytotoxic activity of Pectolinarin from its aglycone. While Pectolinarin shows high cytotoxicity against lung carcinoma (COR-L23), colorectal adenocarcinoma (Caco-2), and melanoma (C32) cell lines (IC50 values of 5.1, 6.2, and 7.2 μM, respectively), its aglycone, Pectolinarigenin, displayed an even higher effect on COR-L23 and C32 cells.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEjswIvgpbqGCMougeDgk5fVEJP91SlKZTw6H3OF5ayUiM3qAbOEuKS_rzXfnncs_OB2qPLb3F6wXwhoqFTk-QUtlEej1Nc-YS8H7mfZm5FhehQyoqtv-DUEyX9znSB-TZO)] This indicates the aglycone is more directly potent in some cell lines, making Pectolinarin relevant for studies where cellular uptake, metabolism to the aglycone, or the effect of the glycoside itself is being investigated.

| Evidence Dimension | Antiproliferative Activity (IC50) |

| Target Compound Data | IC50 = 5.1 μM (COR-L23 Lung Carcinoma) |

| Comparator Or Baseline | Pectolinarigenin (aglycone): Displayed the highest effect (more potent) on COR-L23 and C32 cells. |

| Quantified Difference | Aglycone is more cytotoxic in specific cell lines. |

| Conditions | In vitro antiproliferative assay on various cancer cell lines. |

This justifies procuring both Pectolinarin and its aglycone for comprehensive cancer research to dissect structure-activity relationships and investigate potential prodrug effects.

Screening for Novel Analgesics with Low Anti-inflammatory Crossover

Based on its demonstrated superiority in analgesic models compared to the structurally similar but more potently anti-inflammatory Linarin, Pectolinarin is the indicated compound for research programs focused on discovering and characterizing peripherally acting analgesics.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEjswIvgpbqGCMougeDgk5fVEJP91SlKZTw6H3OF5ayUiM3qAbOEuKS_rzXfnncs_OB2qPLb3F6wXwhoqFTk-QUtlEej1Nc-YS8H7mfZm5FhehQyoqtv-DUEyX9znSB-TZO)]

Investigating Potent Natural Antioxidants in Cellular and Acellular Models

With an ORAC value more than three times higher than Linarin, Pectolinarin is a preferred tool for studies requiring a potent, cell-permeable flavonoid antioxidant to protect against or study the effects of oxidative stress.[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF3grWHT8bblre0ttsPjpFQefJL-iXIudxaGBSnoRaS3CLP7vkewV015eBZ8hEClI5y7jv2t3SbGJbYMX6acYBuu8cV4fe3CdY4w-_72lf3FFLtDPuka_jrRczrv8-rCOdh_QpajLi-1UEOiHgw)]

Developing Inhibitors for Diabetic Complications and Protein Glycation

The compound's significantly higher efficacy in inhibiting the formation of Advanced Glycation End-products (AGEs) makes it a specific and valuable positive control or lead compound for research into the pathology of diabetes and other metabolic diseases driven by protein glycation.[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF3grWHT8bblre0ttsPjpFQefJL-iXIudxaGBSnoRaS3CLP7vkewV015eBZ8hEClI5y7jv2t3SbGJbYMX6acYBuu8cV4fe3CdY4w-_72lf3FFLtDPuka_jrRczrv8-rCOdh_QpajLi-1UEOiHgw)]

Comparative Oncology Studies on Flavonoid Prodrugs

Given that its aglycone, Pectolinarigenin, can be more cytotoxic, Pectolinarin is well-suited for studies designed to evaluate the role of glycosylation on drug delivery, cellular metabolism, and the potential for flavonoid glycosides to act as prodrugs in specific cancer models.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHBrE8yyN4CM4XsWrG5nuhOd3-fP_XkS9oGGrPGf6ASxfO-3QSKwyKyELcsUzcLyxncy5yQUxNqUEvkvzI9qpgCYrQ2NnCOQJ4PNFjXv1xFeaBtOYObUnydrsTPSbX7PJuYUE4XJWQZdzxoLjfME1IW4RUzq-OgJsS6ZBtMh9OcEc34Be0%3D)]

References

- [1] Perez, R. M., Perez, G. S., Zavala, S. M., & Salazar, A. M. (1998). A comparative study of the analgesic and anti-inflammatory activities of pectolinarin isolated from Cirsium subcoriaceum and linarin isolated from Buddleia cordata. Planta medica, 64(2), 134–137.

- [2] Zhang, H., et al. (2022). Purification Process and In Vitro and In Vivo Bioactivity Evaluation of Pectolinarin and Linarin from Cirsium japonicum. Molecules, 27(24), 8747.

- [3] Cheriet, T., Ben-Bachir, B., Thamri, O., Seghiri, R., & Mancini, I. (2020). Isolation and Biological Properties of the Natural Flavonoids Pectolinarin and Pectolinarigenin—A Review. Antibiotics, 9(7), 417.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

UNII

Wikipedia

Dates

pectolinarigenin and pectolinarin isolated from Cirsium chanroenicum. Biol Pharm

Bull. 2008 Nov;31(11):2063-7. PubMed PMID: 18981574.

2: Martínez-Vázquez M, Ramírez Apan TO, Lastra AL, Bye R. A comparative study of

the analgesic and anti-inflammatory activities of pectolinarin isolated from

Cirsium subcoriaceum and linarin isolated from Buddleia cordata. Planta Med. 1998

Mar;64(2):134-7. PubMed PMID: 9525105.

Explore Compound Types